N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridazine core substituted with a 3-fluorobenzyl group and a benzo[d][1,3]dioxol-5-ylmethyl moiety. The compound’s design combines lipophilic (fluorobenzyl) and electron-rich (benzodioxole) substituents, which may enhance membrane permeability and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-15-3-1-2-14(8-15)11-24-19(25)7-5-16(23-24)20(26)22-10-13-4-6-17-18(9-13)28-12-27-17/h1-9H,10-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLUQBDOPBTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₈H₁₅F₁N₄O₃
- Molecular Weight : 348.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, which could reduce inflammation and related diseases.
- Neuroprotective Effects : Research has suggested that derivatives with similar structures exhibit neuroprotective properties against beta-amyloid-induced neurotoxicity in neuronal cell lines. These effects are mediated through the modulation of signaling pathways such as Akt/GSK-3β/NF-κB .
- Anticancer Activity : Compounds with benzo[d][1,3]dioxole moieties have shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of compounds similar to this compound, researchers found that these compounds significantly increased cell viability in Aβ-induced PC12 cells at low concentrations (1.25 - 5 μg/mL). The mechanism involved the activation of the Akt signaling pathway and inhibition of pro-apoptotic factors such as Bax/Bcl-2 ratios .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar benzodioxole derivatives demonstrated that these compounds exhibited significant cytotoxicity against solid tumor cell lines. The mechanism was attributed to the activation of apoptosis pathways and inhibition of cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
The compound 11f (from ) shares a carboxamide backbone but differs significantly in its core structure. While the target compound uses a pyridazine ring, 11f incorporates a pyrimido[4,5-d]pyrimidinone scaffold linked to a benzodiazepine system. Key differences include:
- Substituents: The target compound’s 3-fluorobenzyl group contrasts with 11f’s methylpyridinylamino and benzyl groups. Fluorine’s electronegativity may enhance target binding, whereas 11f’s pyridinylamino group could facilitate hydrogen bonding .
Pesticide-Related Carboxamides
lists carboxamide-based pesticides such as diflubenzuron and fluazuron , which share a benzamide skeleton but differ in substituents:
- Diflubenzuron : Features a 4-chlorophenyl and 2,6-difluoro substitution. Chlorine and fluorine enhance stability and insecticidal activity by disrupting chitin synthesis. In contrast, the target compound’s benzodioxole group may confer antioxidant or CNS-targeting properties .
- Fluazuron : Contains a trifluoromethylpyridinyloxy group, highlighting the role of fluorine in pesticidal activity. The target compound’s 3-fluorobenzyl group may similarly improve metabolic stability but in a therapeutic context .
Data Table: Structural and Functional Comparison
*Molecular weights calculated using standard atomic masses.
Research Findings and Implications
- Fluorine’s Role : The target compound’s 3-fluorobenzyl group aligns with trends in medicinal chemistry, where fluorine improves metabolic stability and binding affinity. This contrasts with pesticidal carboxamides (e.g., diflubenzuron), where fluorine enhances pesticidal activity via different mechanisms .
- Benzodioxole vs. Chlorophenyl : The benzodioxole moiety in the target compound may offer advantages in CNS penetration compared to chlorophenyl groups in pesticides, which prioritize environmental stability .
- Structural analogs such as 11f may undergo similar testing to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
